molecular formula C8H6BrIO2 B1288343 5-Bromo-3-iodo-2-methoxybenzaldehyde CAS No. 832674-07-4

5-Bromo-3-iodo-2-methoxybenzaldehyde

Cat. No.: B1288343
CAS No.: 832674-07-4
M. Wt: 340.94 g/mol
InChI Key: DWCUASQBQQZNIQ-UHFFFAOYSA-N
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Description

5-Bromo-3-iodo-2-methoxybenzaldehyde: is a halogenated aromatic aldehyde with the molecular formula C8H6BrIO2 and a molecular weight of 340.94 g/mol . This compound is characterized by the presence of bromine, iodine, and methoxy functional groups attached to a benzaldehyde core. It is primarily used in various chemical syntheses and research applications due to its unique reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-iodo-2-methoxybenzaldehyde typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the palladium-catalyzed ortho-bromination of benzaldehydes, using O-methyloxime as a directing group. This method can be adapted to introduce both bromine and iodine atoms at specific positions on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar multi-step synthetic routes, optimized for large-scale production. The use of palladium catalysts and specific directing groups ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-iodo-2-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Comparison: 5-Bromo-3-iodo-2-methoxybenzaldehyde is unique due to the presence of both bromine and iodine atoms, which impart distinct electronic and steric properties. This dual halogenation can enhance the compound’s reactivity and binding interactions compared to similar compounds with only one halogen atom.

Properties

IUPAC Name

5-bromo-3-iodo-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIO2/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCUASQBQQZNIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1I)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901290756
Record name 5-Bromo-3-iodo-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901290756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832674-07-4
Record name 5-Bromo-3-iodo-2-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832674-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-iodo-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901290756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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